2-((3-Methylisoxazol-5-yl)methyl)cyclopentanamine
Overview
Description
Preparation Methods
The synthesis of 2-((3-Methylisoxazol-5-yl)methyl)cyclopentanamine involves several steps. One common method includes the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives . Another method involves the reaction of hydroxylamine hydrochloride with 3-amino crotonitrile in the presence of Fe3O4@SiO2 as a catalyst . These reactions typically require specific conditions such as temperature control and the use of magnetic nanoparticles for catalyst removal .
Chemical Reactions Analysis
2-((3-Methylisoxazol-5-yl)methyl)cyclopentanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common reagents used in these reactions include bismuth (III) trifluoromethanesulfonate for condensation reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-((3-Methylisoxazol-5-yl)methyl)cyclopentanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-((3-Methylisoxazol-5-yl)methyl)cyclopentanamine involves its interaction with specific molecular targets. The compound’s isoxazole ring plays a crucial role in its bioactivity, allowing it to bind to various enzymes and receptors . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-((3-Methylisoxazol-5-yl)methyl)cyclopentanamine can be compared to other similar compounds such as:
3-Amino-5-methylisoxazole: Used in the synthesis of naphtho[1,2-e][1,3]oxazines and other heterocyclic compounds.
(4-Iodo-3-methylisoxazol-5-yl)methanol: A versatile compound used in medicinal chemistry and biochemistry.
Properties
IUPAC Name |
2-[(3-methyl-1,2-oxazol-5-yl)methyl]cyclopentan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-7-5-9(13-12-7)6-8-3-2-4-10(8)11/h5,8,10H,2-4,6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHPYXKAVDBYFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CC2CCCC2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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